

# Futibatinib (TAS-120): A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Futibatinib (**TAS-120**) is a potent, orally bioavailable, and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] It is designed to covalently bind to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[2][3][4] This technical guide provides an in-depth analysis of the kinase selectivity profile of futibatinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

#### **Quantitative Kinase Inhibition Profile**

Futibatinib demonstrates high potency and selectivity for the FGFR family of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of futibatinib against the four FGFR isoforms.

| Kinase Target | IC50 (nM)               |  |
|---------------|-------------------------|--|
| FGFR1         | 1.8 ± 0.4[5][6], 3.9[2] |  |
| FGFR2         | 1.4 ± 0.3[5][6], 1.3[2] |  |
| FGFR3         | 1.6 ± 0.1[5][6], 1.6[2] |  |
| FGFR4         | 3.7 ± 0.4[5][6], 8.3[2] |  |



Note: IC50 values can vary slightly depending on the specific assay conditions and recombinant protein constructs used.

To assess the broader selectivity of futibatinib, it has been screened against large panels of human kinases. In one study, futibatinib was tested at a concentration of 100 nM (approximately 50 times the IC50 for FGFR2/3) against a panel of 296 human kinases.[3][5][6] The results highlighted its high selectivity for FGFRs, with only a few other kinases showing significant inhibition.[3][5][6] Another screen against 387 kinases also confirmed the high selectivity of futibatinib.[7]

| Off-Target Kinase       | % Inhibition at 100 nM<br>Futibatinib | Kinase Family            |
|-------------------------|---------------------------------------|--------------------------|
| RET (S891A mutant)      | 85.7%[3][5][6]                        | Receptor Tyrosine Kinase |
| MAPKAPK2                | 54.3%[3][5][6]                        | CAMK                     |
| CK1α                    | 50.7%[3][5][6]                        | CK1                      |
| MAPK12                  | 69%[7]                                | CMGC                     |
| INSR (Insulin Receptor) | 55%[7]                                | Receptor Tyrosine Kinase |

It is important to note that while MAPK12 and INSR were identified as potential off-targets in one screening assay, subsequent cell-free enzymatic assays indicated that the inhibition of these kinases by futibatinib was limited.[3][7]

### **Experimental Protocols**

The determination of the kinase selectivity profile of futibatinib involves robust in vitro biochemical assays. The following is a representative protocol for an in vitro kinase inhibition assay.

## In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against a panel of kinases.



#### Materials:

- Recombinant human kinase domains (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]
- Adenosine triphosphate (ATP)
- Appropriate peptide substrate for each kinase
- Futibatinib (TAS-120), serially diluted in Dimethyl Sulfoxide (DMSO)
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[1][8]

#### Procedure:

- A reaction mixture is prepared containing the recombinant kinase enzyme, kinase buffer, and the specific peptide substrate in a 384-well plate.[1]
- Serial dilutions of futibatinib or a vehicle control (DMSO) are added to the reaction mixture.
  [1][8]
- The kinase reaction is initiated by the addition of a predetermined concentration of ATP.[1][8]
- The reaction is incubated at room temperature for a specified duration, typically 60 minutes. [1][8]
- The reaction is stopped, and the kinase activity is measured. In the case of the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a kinase detection reagent that converts the generated ADP to ATP, producing a luminescent signal.[1][8]
- The luminescence, which is proportional to the kinase activity, is measured using a plate reader.[1]

Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control for each futibatinib concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]



## Visualizing Signaling Pathways and Experimental Workflows

## **FGFR Signaling Pathway and Futibatinib Inhibition**





Click to download full resolution via product page

Caption: FGFR signaling pathway and the inhibitory action of futibatinib.

### **Experimental Workflow for Kinase Selectivity Profiling**





Click to download full resolution via product page

Caption: Workflow for in vitro kinase selectivity profiling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Futibatinib (TAS-120): A Comprehensive Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150175#tas-120-selectivity-profile-against-different-kinase-families]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com